3-Bromo-4-methyl-2-nitroaniline

Descripción general

Descripción

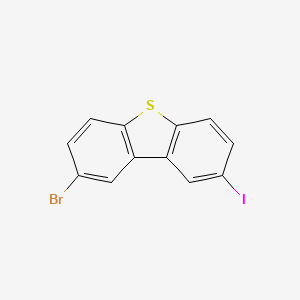

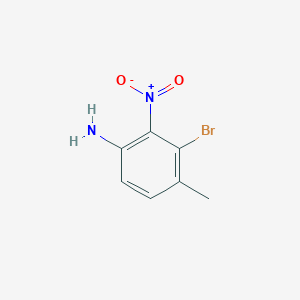

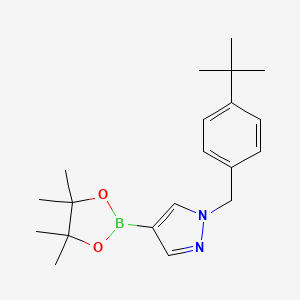

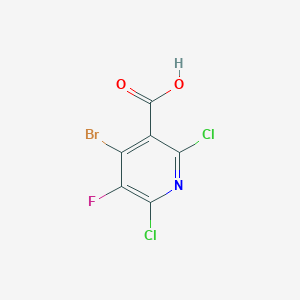

3-Bromo-4-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methyl-2-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

3-Bromo-4-methyl-2-nitroaniline can participate in various chemical reactions. For example, it can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group . It can also react with distonic radical cations in ion-trap mass spectrometry .Physical And Chemical Properties Analysis

3-Bromo-4-methyl-2-nitroaniline is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would require specific experimental measurements.Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

The compound has been studied for its potential in nonlinear optical (NLO) applications . It’s particularly valuable for its high optical damage threshold and can be used in optical switching , frequency converters, and high-speed information processing .

Organic Electronics

“3-Bromo-4-methyl-2-nitroaniline” can be utilized in the field of organic electronics . Its electrical properties, such as the Penn gap and Fermi energy, have been calculated, indicating its suitability for electro-optic components and sensors .

Crystal Engineering

The compound’s ability to form centrosymmetric crystal orders makes it a candidate for crystal engineering applications. It supports the formation of structures with significant roles in supramolecular chemistry .

Pharmaceutical Research

In pharmaceutical research, “3-Bromo-4-methyl-2-nitroaniline” is used in the design and synthesis of CK2 inhibitors . These inhibitors are crucial in the study of treatments for diseases like cancer .

Metabolic Syndrome Treatment

The compound has been involved in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome, showcasing its versatility in medicinal chemistry .

Mass Spectrometry

“3-Bromo-4-methyl-2-nitroaniline” may be used to investigate the reactions of distonic radical cations with O2. This application is essential in ion-trap mass spectrometry , which is a technique used to identify and quantify compounds .

Safety And Hazards

The safety data sheet for related compounds suggests that they can be toxic if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure . Therefore, appropriate safety measures should be taken when handling 3-Bromo-4-methyl-2-nitroaniline.

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGAMRDRXMGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)

![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)

![L-[6-13C]fucose](/img/structure/B1446002.png)